2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
Overview
Description
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound with the molecular formula C9H10N4O It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Mode of Action
It’s known that 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides . This suggests that the compound may interact with its targets through halogenation .
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
It’s known that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, showed antimicrobial properties against staphylococcus aureus .
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Methylimidazo[1,2-a]pyridine-3-carboxamide
- 3-Bromo-2-methylimidazo[1,2-a]pyridine
Uniqueness
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues. This functional group allows for the formation of various derivatives through reactions such as acylation, alkylation, and condensation .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)13-5-3-2-4-7(13)11-6/h2-5H,10H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWSGEGUOPGCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351467 | |
Record name | 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144835-67-6 | |
Record name | 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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